3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
3-(3-Methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative featuring a 3-methoxybenzyl substituent at position 3 and a 3-(o-tolyl)-1,2,4-oxadiazole moiety at position 5. The 1,2,4-oxadiazole ring is a stable heterocycle known to enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-6-3-4-9-19(15)22-27-23(33-28-22)17-10-11-20-21(13-17)26-25(31)29(24(20)30)14-16-7-5-8-18(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRRDRJIIBPFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates:
- A quinazoline core , known for its diverse pharmacological properties.
- An oxadiazole moiety , which is often associated with antimicrobial and anti-inflammatory activities.
- Substituents such as methoxy and o-tolyl groups that may influence its biological interactions.
Chemical Formula
The molecular formula for this compound is .
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Compounds in the quinazoline family have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
- The oxadiazole group may enhance this activity by promoting apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Antimicrobial Properties
Studies on related oxadiazole compounds suggest that they possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may act by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic signaling in the brain .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related quinazoline derivative on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase and increased apoptosis markers .
Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial activity of various oxadiazole derivatives, the compound showed potent activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be as low as 6 mg/mL, indicating strong potential as an antibacterial agent .
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the benzyl and oxadiazole groups. Key comparisons are outlined below:
Structural and Physicochemical Properties
*Estimated molecular formula: C₂₅H₂₀N₄O₄ based on structural analysis.
- Key Observations: The 3-methoxybenzyl group (target compound) introduces moderate electron-donating effects compared to 4-chlorobenzyl (), which is electron-withdrawing. This may influence solubility and interaction with hydrophobic binding pockets.
Q & A
Q. How should discrepancies in NMR data between synthetic batches be investigated?
Q. What methods address low reproducibility in biological assays?
- Answer :
- Strict QC protocols : Pre-test compound solubility in assay media (e.g., DMSO concentration ≤0.1%).
- Cell line authentication : Use STR profiling to confirm identity and minimize cross-contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
